structural properties and characterization of 4-carbamoyl-2-nitrobenzoic acid
structural properties and characterization of 4-carbamoyl-2-nitrobenzoic acid
An In-Depth Technical Guide to the Structural Properties and Characterization of 4-Carbamoyl-2-Nitrobenzoic Acid
Introduction
4-Carbamoyl-2-nitrobenzoic acid is a substituted aromatic carboxylic acid of significant interest in synthetic organic chemistry. Its trifunctional nature—possessing a carboxylic acid, a nitro group, and a carbamoyl (amide) group—makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and novel materials. The specific arrangement of these functional groups on the benzene ring dictates its reactivity, solubility, and electronic properties. This guide provides a comprehensive overview of the structural properties, purification, and detailed analytical characterization of 4-carbamoyl-2-nitrobenzoic acid, designed for researchers and professionals in chemical and drug development.
Part 1: Molecular Structure and Physicochemical Properties
The foundational step in characterizing any chemical compound is to understand its fundamental structural and physical properties. 4-Carbamoyl-2-nitrobenzoic acid (CAS No: 87594-60-3) is a molecule where the substituents create a distinct electronic and steric environment on the aromatic ring.[1] The carboxylic acid and the nitro group are both electron-withdrawing, influencing the acidity and reactivity of the molecule. The carbamoyl group's electronic influence is more complex, capable of both resonance donation and inductive withdrawal.
| Property | Value | Source |
| IUPAC Name | 4-carbamoyl-2-nitrobenzoic acid | [1] |
| CAS Number | 87594-60-3 | [1] |
| Molecular Formula | C₈H₆N₂O₅ | [1] |
| Molecular Weight | 210.15 g/mol | [1] |
| Canonical SMILES | C1=C(C(=CC(=C1)C(=O)N)C(=O)O)[O-] | [1] |
| InChI Key | SQUFCFXGNSMISM-UHFFFAOYSA-N | [1] |
Part 2: Synthesis and Purification
Synthetic Considerations
While a specific, optimized synthesis for 4-carbamoyl-2-nitrobenzoic acid is not widely published, its synthesis can be logically approached through the oxidation of a suitable precursor, such as 4-carbamoyl-2-nitrotoluene. This strategy is analogous to the established preparation of related nitrobenzoic acids, where a methyl group is oxidized to a carboxylic acid.[2] For instance, 4-nitrobenzoic acid is commercially prepared by the oxidation of 4-nitrotoluene.[2] Direct nitration of 4-carbamoylbenzoic acid is unlikely to be efficient for producing the desired 2-nitro isomer, as nitration of a deactivated ring often leads to a mixture of products with a preference for the meta-position relative to the deactivating groups.[3]
Purification by Recrystallization: A Self-Validating Protocol
The purity of the final compound is paramount for accurate characterization and subsequent applications. Recrystallization is the gold standard for purifying solid organic compounds. The choice of solvent is critical and is based on the principle that the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
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Solvent Selection: Begin by testing solvents like water, ethanol, or ethanol-water mixtures. The goal is to find a solvent system where 4-carbamoyl-2-nitrobenzoic acid has a steep solubility curve.
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Dissolution: In a fume hood, suspend the crude solid in a minimal amount of the chosen solvent in an Erlenmeyer flask. Heat the mixture on a hot plate with stirring until the solid completely dissolves.[4] This ensures the formation of a saturated solution at high temperature.
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Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. The charcoal will adsorb the colored impurities.[4]
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or the activated charcoal.[4] This step must be done rapidly to prevent premature crystallization in the funnel.
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of large, well-defined crystals, which are less likely to trap impurities. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of the precipitate.[4]
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Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4] Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.
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Drying: Dry the crystals under vacuum to remove the last traces of solvent. The final purity should be assessed by melting point determination and High-Performance Liquid Chromatography (HPLC). A sharp melting point close to the literature value indicates high purity.
Caption: Workflow for the purification of 4-carbamoyl-2-nitrobenzoic acid.
Part 3: Comprehensive Characterization Methodologies
A multi-technique approach is essential to unambiguously confirm the structure and purity of 4-carbamoyl-2-nitrobenzoic acid. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution.
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Expertise & Rationale: ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton. For this molecule, the substitution pattern on the aromatic ring can be definitively established through the chemical shifts and coupling constants of the aromatic protons.
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Protocol:
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Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it will dissolve the polar analyte and allow for the observation of exchangeable protons (from -COOH and -NH₂).
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Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[5]
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Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Expected Data & Interpretation:
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¹H NMR: Three distinct signals are expected in the aromatic region (typically δ 7.5-8.5 ppm). The proton at C5 (ortho to the carbamoyl group) will likely appear as a doublet, the proton at C3 (adjacent to both the nitro and carboxyl groups) as a doublet, and the proton at C6 (ortho to the carbamoyl group) as a doublet of doublets. The acidic proton of the carboxylic acid will appear as a broad singlet at a very downfield shift (δ > 10 ppm), while the two protons of the amide will appear as two distinct broad singlets (due to hindered rotation around the C-N bond) or one broad singlet.
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¹³C NMR: Eight distinct carbon signals are expected. The carbonyl carbons of the carboxylic acid and amide will be in the δ 165-175 ppm range. Six signals will be present for the aromatic carbons, with their chemical shifts influenced by the electronic nature of the substituents.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
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Expertise & Rationale: Each functional group (O-H, N-H, C=O, NO₂) has a characteristic vibrational frequency. The presence of sharp, strong absorption bands in specific regions of the IR spectrum provides direct evidence for these groups.
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Protocol:
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Expected Data & Interpretation:
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~3400-3200 cm⁻¹: N-H stretching vibrations of the primary amide.
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~3300-2500 cm⁻¹: A very broad O-H stretch from the carboxylic acid, often overlapping with C-H stretches.
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~1700-1680 cm⁻¹: C=O stretching vibration of the carboxylic acid.
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~1660-1640 cm⁻¹: C=O stretching vibration of the amide (Amide I band).
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~1550 and ~1350 cm⁻¹: Asymmetric and symmetric N-O stretching vibrations of the nitro group, respectively.[5]
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Mass Spectrometry (MS)
MS provides information about the molecular weight and elemental composition of a molecule.
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Expertise & Rationale: High-resolution mass spectrometry (HRMS) can determine the molecular mass with high precision, allowing for the unambiguous confirmation of the molecular formula (C₈H₆N₂O₅).
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Protocol:
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Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
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Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI), which is well-suited for polar, acidic molecules.
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Acquire the mass spectrum in both positive and negative ion modes.
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Expected Data & Interpretation:
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In negative ion mode (ESI-), the most prominent peak should correspond to the deprotonated molecule [M-H]⁻ at an m/z value of 209.02.
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In positive ion mode (ESI+), a peak for the protonated molecule [M+H]⁺ at m/z 211.04 may be observed.
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HRMS analysis of the [M-H]⁻ ion should yield a mass very close to the calculated exact mass of 209.0204.
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Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information on the electronic transitions within the molecule.
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Expertise & Rationale: The conjugated aromatic system, along with the nitro and carbonyl chromophores, will exhibit characteristic absorption maxima (λ_max) in the UV region.
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Protocol:
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Expected Data & Interpretation: The spectrum is expected to show strong absorption bands characteristic of a substituted nitrobenzene ring. The exact position of λ_max will depend on the solvent and pH, as the protonation state of the carboxylic acid can influence the electronic structure.[5]
Caption: A complementary workflow for structural elucidation.
Conclusion
The comprehensive characterization of 4-carbamoyl-2-nitrobenzoic acid requires a synergistic application of modern analytical techniques. Through a combination of NMR for structural backbone determination, IR for functional group identification, mass spectrometry for molecular formula confirmation, and UV-Vis for electronic system analysis, an unambiguous structural assignment can be achieved. The protocols and interpretive guidelines presented here form a robust framework for researchers to confidently synthesize, purify, and characterize this valuable chemical intermediate.
References
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Dana Bioscience. 4-Carbamoyl-2-nitrobenzoic acid 1g. Available from: [Link]
- Google Patents. US2695311A - Preparation of 2-and 4-nitrobenzoic acid.
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XiXisys. 2-carbamoyl-4-nitrobenzoic acid | CAS 65911-47-9 GHS SDS (English). Available from: [Link]
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NIST. Benzoic acid, 4-nitro- - the NIST WebBook. Available from: [Link]
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ResearchGate. (PDF) Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system. Available from: [Link]
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Wikipedia. 4-Nitrobenzoic acid. Available from: [Link]
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MDPI. Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Available from: [Link]
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PubMed. Structure of 4-carboxy-2-nitrobenzeneboronic acid. Available from: [Link]
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Ataman Chemical. NITROBENZOIC ACID. Available from: [Link]
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PubChem. 4-Methyl-2-nitrobenzoic acid. Available from: [Link]
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PubMed. Purification, characterization, and crystallization of the components of the nitrobenzene and 2-nitrotoluene dioxygenase enzyme systems. Available from: [Link]
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MDPI. Novel Strategy of Treating 2-Nitrobenzoic Acid Crystals with Energetic N 2 Neutrals Using Cold Plasma. Available from: [Link]
